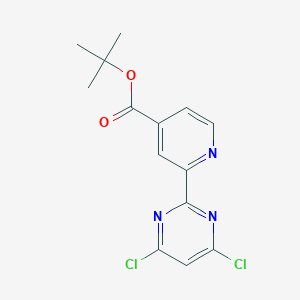
tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a tert-butyl ester group attached to the isonicotinic acid moiety, along with two chlorine atoms at the 4 and 6 positions of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate typically involves the reaction of 4,6-dichloropyrimidine with tert-butyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Isonicotinic acid derivatives.
科学研究应用
Chemistry: In chemistry, tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives could exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, agrochemicals, and other high-value products .
作用机制
The mechanism of action of tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring and chlorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the biological context and the specific derivatives being studied .
相似化合物的比较
- tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(4,6-dichloropyrimidin-2-yl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate is unique due to the presence of the isonicotinic acid moiety, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
属性
分子式 |
C14H13Cl2N3O2 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
tert-butyl 2-(4,6-dichloropyrimidin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-14(2,3)21-13(20)8-4-5-17-9(6-8)12-18-10(15)7-11(16)19-12/h4-7H,1-3H3 |
InChI 键 |
FAUGTCPTXLVVPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















